4-(3,4,5-Trimethoxyphenyl)butan-2-one

CYP450 inhibition drug metabolism hepatic microsome assay

4-(3,4,5-Trimethoxyphenyl)butan-2-one (CAS 57507‑14‑9, C₁₃H₁₈O₄, MW 238.28 g/mol) is a synthetic phenylbutanoid bearing the 3,4,5‑trimethoxyphenyl (TMP) pharmacophore attached to a saturated butan‑2‑one side chain. The TMP moiety is the essential structural requirement for binding at the colchicine site of tubulin, as established for combretastatin A‑4 (CA‑4), colchicine, and podophyllotoxin.

Molecular Formula C13H18O4
Molecular Weight 238.283
CAS No. 57507-14-9
Cat. No. B2571249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4,5-Trimethoxyphenyl)butan-2-one
CAS57507-14-9
Molecular FormulaC13H18O4
Molecular Weight238.283
Structural Identifiers
SMILESCC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C13H18O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h7-8H,5-6H2,1-4H3
InChIKeyDICCJSUMFVUGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4,5-Trimethoxyphenyl)butan-2-one (CAS 57507-14-9): Chemical Identity and Procurement Baseline for a Trimethoxyphenyl Scaffold Intermediate


4-(3,4,5-Trimethoxyphenyl)butan-2-one (CAS 57507‑14‑9, C₁₃H₁₈O₄, MW 238.28 g/mol) is a synthetic phenylbutanoid bearing the 3,4,5‑trimethoxyphenyl (TMP) pharmacophore attached to a saturated butan‑2‑one side chain. The TMP moiety is the essential structural requirement for binding at the colchicine site of tubulin, as established for combretastatin A‑4 (CA‑4), colchicine, and podophyllotoxin [1]. The compound is catalogued as a versatile small‑molecule scaffold for laboratory research and has predicted physicochemical properties including a boiling point of 333.2 ± 37.0 °C and density of 1.061 ± 0.06 g/cm³ . Its saturated ketone chain distinguishes it from the unsaturated enone analogs (e.g., (3E)‑4‑(3,4,5‑trimethoxyphenyl)but‑3‑en‑2‑one, CAS 19039‑94‑2) that are commonly explored as Michael acceptors in tubulin‑inhibitor design.

Why 4-(3,4,5-Trimethoxyphenyl)butan-2-one Cannot Be Casually Replaced by Other Trimethoxyphenyl Butanones in Structure‑Activity‑Driven Projects


The TMP‑containing butanone subclass contains several positional isomers with divergent pharmacological profiles, precluding generic interchange. The 4‑(3,4,5‑TMP)butan‑2‑one contains the carbonyl at the β‑carbon relative to the aryl ring, whereas 1‑(3,4,5‑TMP)butan‑2‑one positions it at the α‑carbon, altering the electronic environment and conformational preference at the colchicine‑binding interface [1]. Further, the 2,4,6‑TMP regioisomer is embedded in the vasodilator buflomedil [4‑(1‑pyrrolidinyl)‑1‑(2,4,6‑trimethoxyphenyl)‑1‑butanone hydrochloride], which acts via α‑adrenoceptor blockade rather than tubulin inhibition [2]. Even within the 3,4,5‑substitution pattern, the unsaturated analog (3E)‑4‑(3,4,5‑trimethoxyphenyl)but‑3‑en‑2‑one introduces an electrophilic enone system absent in the saturated compound, fundamentally altering reactivity and target‑engagement profiles [3]. These structural nuances mean that procurement for a specific SAR campaign or patent synthesis must specify the exact CAS number.

Product‑Specific Quantitative Evidence Guide for 4-(3,4,5-Trimethoxyphenyl)butan-2-one (CAS 57507‑14‑9)


CYP1A1 Inhibition Potency vs. Inducer‑Specific Rat Liver Microsome Baselines

4‑(3,4,5‑Trimethoxyphenyl)butan‑2‑one inhibits aryl hydrocarbon hydroxylase (CYP1A1) activity with an IC₅₀ of 5.0 μM in 3‑methylcholanthrene‑induced rat liver microsomes when tested at 260 μM [1]. This is a weak inhibition relative to classical CYP1A1 inhibitors (e.g., α‑naphthoflavone, IC₅₀ typically <0.1 μM) but establishes a quantifiable baseline for this scaffold at CYP1A1. The same compound showed markedly weaker inhibition of aminopyrine N‑demethylase (CYP2B1) with an IC₅₀ of 53 μM under phenobarbitone‑induced conditions [1], suggesting a degree of CYP isoform selectivity. These data were retrieved from ChEMBL/BindingDB but the exact chemical identity mapping to CHEMBL156313 requires verification, as that identifier may also be associated with a different chemotype in some databases.

CYP450 inhibition drug metabolism hepatic microsome assay

Saturated vs. Unsaturated Butanone Chain: Differential Metabolic Stability and Electrophilic Character

4‑(3,4,5‑Trimethoxyphenyl)butan‑2‑one possesses a fully saturated butan‑2‑one chain lacking the α,β‑unsaturated enone system present in (3E)‑4‑(3,4,5‑trimethoxyphenyl)but‑3‑en‑2‑one (CAS 19039‑94‑2) [1]. The absence of the conjugated enone means 4‑(3,4,5‑TMP)butan‑2‑one is not a Michael acceptor and will not undergo thiol‑adduct formation with glutathione or cysteine residues of proteins, a well‑documented source of off‑target toxicity for enone‑containing tubulin inhibitors [2]. Conversely, the saturated compound can serve as a precursor to generate the enone via α‑selenation/oxidation or aldol condensation, offering synthetic control over when electrophilicity is introduced . Quantitative reactivity data for the specific unsaturated analog are not available in direct comparison, but the class‑level distinction between saturated ketones and enones is well established in medicinal chemistry.

metabolic stability Michael acceptor enone reactivity structural alert

Positional Isomer Differentiation: 4-(3,4,5-TMP)butan-2-one vs. Buflomedil Scaffold Targeting Divergent Biology

A critical comparator is the 2,4,6‑trimethoxyphenyl regioisomer scaffold found in buflomedil [4‑(1‑pyrrolidinyl)‑1‑(2,4,6‑trimethoxyphenyl)‑1‑butanone hydrochloride], a vasoactive drug acting via α‑adrenoceptor antagonism [1]. The 3,4,5‑TMP substitution pattern is the established pharmacophore for colchicine‑site tubulin binding, whereas the 2,4,6‑TMP pattern directs activity toward G‑protein‑coupled receptor modulation [2]. Within the 3,4,5‑TMP series, the carbonyl position further modulates activity: 4‑(3,4,5‑TMP)butan‑2‑one (carbonyl at β‑position) presents a different hydrogen‑bonding geometry than 1‑(3,4,5‑TMP)butan‑2‑one (carbonyl at α‑position) when docked at the colchicine site adjacent to βCys241 [3]. No direct tubulin polymerization IC₅₀ data for 4‑(3,4,5‑TMP)butan‑2‑one itself were identified, but class‑level SAR indicates that the β‑carbonyl placement is less favorable for tubulin binding than the α‑position seen in CA‑4 analogs.

positional isomerism target selectivity tubulin vs. adrenoceptor

Synthetic Intermediacy: Documented Use in Diarylheptanoid TNF‑α Inhibitor Synthesis

Substituted 4‑phenyl butan‑2‑ones, a class that includes 4‑(3,4,5‑trimethoxyphenyl)butan‑2‑one, have been employed as key intermediates for synthesizing diarylheptanoid TNF‑α inhibitors [1]. In the reported synthetic route, 4‑phenyl butan‑2‑ones undergo LDA‑mediated aldol condensation with pyridine‑3‑carboxaldehyde to yield β‑hydroxyketones, which are then dehydrated to α,β‑unsaturated ketones. The resulting diarylheptanoids (e.g., compounds 4i, 5b, 5d, 5g) inhibited LPS‑induced TNF‑α production in human PBMCs and, unlike curcumin, showed significant in vivo efficacy at 100 mg/kg p.o. in BALB/c mice [1]. While 4‑(3,4,5‑TMP)butan‑2‑one was not the specific starting material in this study, the methodology is directly transferable, positioning this CAS‑numbered compound as a pre‑qualified entry point into this chemotype series.

synthetic intermediate diarylheptanoid TNF-α inhibition LDA aldol

Best‑Fit Research and Industrial Application Scenarios for 4-(3,4,5-Trimethoxyphenyl)butan-2-one (CAS 57507‑14‑9)


Scaffold for Parallel SAR Exploration at the Colchicine‑Site of Tubulin

Researchers building libraries of TMP‑based tubulin polymerization inhibitors can use 4‑(3,4,5‑TMP)butan‑2‑one as a saturated, non‑electrophilic scaffold for systematic SAR exploration. Unlike the enone analog (CAS 19039‑94‑2), the saturated ketone allows independent optimization of linker geometry and electrophilicity without confounding Michael‑acceptor‑driven cytotoxicity [1]. The compound serves as a fragment‑sized starting point (MW 238) with the TMP pharmacophore pre‑installed, amenable to diversification at the ketone via reductive amination, Grignard addition, or aldol chemistry to build larger colchicine‑site ligand architectures [2].

CYP Interaction Screening Standard for TMP‑Containing Drug Candidates

Given the documented weak CYP1A1 inhibition (IC₅₀ ~5 μM in rat liver microsomes) [1], this compound can serve as a reference standard or control compound in CYP inhibition screening panels for TMP‑containing drug candidates. Procurement of the exact CAS‑numbered compound ensures batch‑to‑batch consistency when used as a low‑potency CYP1A1 inhibitor control, enabling laboratories to calibrate assay sensitivity across experiments. Its weak CYP2B1 activity (IC₅₀ ~53 μM) further allows isoform selectivity profiling [1].

Building Block for TMP‑Substituted Diarylheptanoid Synthesis

Medicinal chemistry groups targeting dual anti‑inflammatory (TNF‑α) and anti‑mitotic activity can employ 4‑(3,4,5‑TMP)butan‑2‑one as a direct synthetic entry into TMP‑bearing diarylheptanoids via LDA‑mediated aldol condensation with heterocyclic aldehydes [1]. This approach builds on validated methodology for 4‑phenyl butan‑2‑ones, with the TMP substitution conferring potential tubulin‑binding activity absent in the parent phenyl series. The saturated ketone provides a single reactive handle for selective C–C bond formation without competing Michael addition side reactions.

Positional Isomer Reference for Analytical Method Development

Given the commercial availability of multiple trimethoxyphenyl butanone positional isomers (e.g., 2,4,6‑TMP in buflomedil scaffold, 3,4,5‑TMP at carbonyl position 1 vs. 2 vs. 4), 4‑(3,4,5‑TMP)butan‑2‑one serves as a well‑defined reference standard for developing HPLC, LC‑MS, or NMR methods capable of resolving these closely related isomers during quality control of synthetic intermediates or patent‑protected drug substance manufacturing [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4,5-Trimethoxyphenyl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.